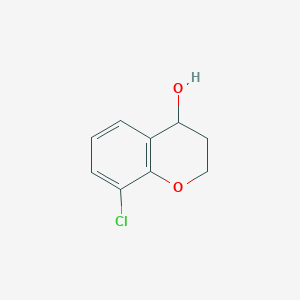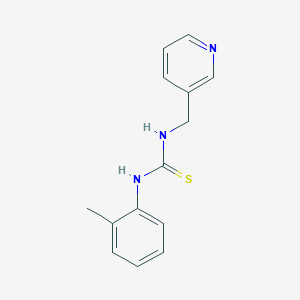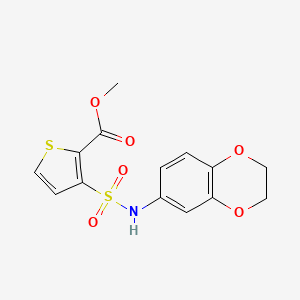
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate, also known as MDBS, is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MDBS is a heterocyclic compound that possesses a thiophene ring, a benzodioxin ring, and a sulfonamide functional group. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. In
作用机制
The mechanism of action of Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and modulating various signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in the regulation of pH balance in the body. The compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This compound has also been shown to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize using various methods. This compound is also stable under various conditions and can be stored for extended periods. One of the limitations is that the compound is not water-soluble, which can limit its use in certain experiments. This compound is also relatively expensive and may not be readily available in some labs.
未来方向
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has several potential future directions. One of the directions is the development of new derivatives with improved therapeutic properties. The compound can also be studied further for its ability to modulate various signaling pathways and its potential use in the treatment of neurodegenerative disorders. This compound can also be studied for its potential use as a diagnostic tool for certain diseases. Further studies can also be conducted to determine the optimal dosage and administration of the compound in various therapeutic applications.
Conclusion:
This compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied for its biochemical and physiological effects. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has also been studied for its ability to inhibit the activity of certain enzymes and modulate various signaling pathways. This compound has several advantages and limitations for lab experiments and has several potential future directions. Further studies are needed to fully understand the therapeutic potential of this compound.
合成方法
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with methyl 3-thiophenecarboxylate in the presence of a base such as triethylamine. The reaction yields this compound as a white solid. Other methods of synthesis include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with methyl 3-thiophenecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
科学研究应用
Methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate has been studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy in treating various diseases such as cancer, arthritis, and neurodegenerative disorders. This compound has also been studied for its ability to inhibit the activity of certain enzymes such as carbonic anhydrase and acetylcholinesterase.
属性
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfamoyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-7-22-13)23(17,18)15-9-2-3-10-11(8-9)21-6-5-20-10/h2-4,7-8,15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGRUDRTVAJKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)
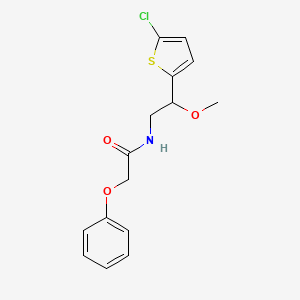
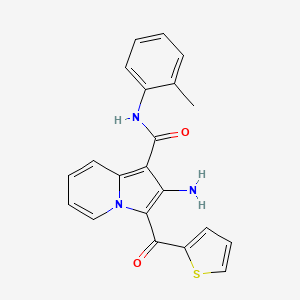
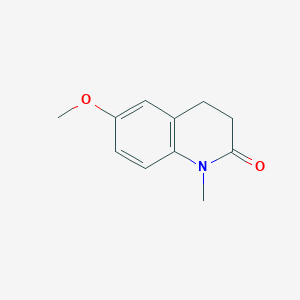

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(2-phenylmorpholino)butyl)oxalamide](/img/structure/B2620596.png)
![7-Hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2620597.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(3-nitrophenyl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620598.png)
![1-(3,4-dimethylphenyl)-7-((2-ethoxyethyl)thio)-4-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2620599.png)
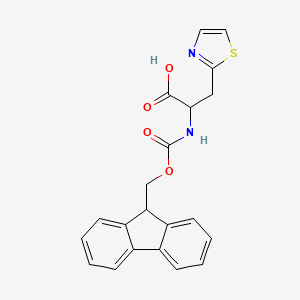

![(E)-1-(4-benzhydrylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2620603.png)
